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For Researchers, Scientists, and Drug Development Professionals

Introduction
The glycemic index (GI) is a critical parameter in nutritional science and drug development,

quantifying the effect of carbohydrate-containing foods on blood glucose levels.[1][2][3][4] A low

GI indicates a slower and more gradual increase in blood glucose, which is often associated

with health benefits.[2][5][6] Isomaltulose, a disaccharide carbohydrate, is recognized for its low

glycemic properties.[5][7][8][9] This application note provides a detailed protocol for

determining the glycemic index of isomaltulose hydrate, adhering to internationally

recognized standards. The methodology outlined is essential for researchers, scientists, and

drug development professionals investigating the metabolic effects of isomaltulose and

formulating low-glycemic products.

Quantitative Data Summary
The glycemic index of isomaltulose has been determined in multiple human intervention trials,

consistently demonstrating its low glycemic nature compared to other sugars. The data

presented below is a summary from a key study conducted at the University of Sydney,

following standardized international methodology.[7]
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Carbohydrate Glycemic Index (GI) Classification

Glucose (Reference) 100 High

Sucrose 68 Medium

Isomaltulose 32 Low

Data sourced from studies conducted at the University of Sydney.[7]

Experimental Protocol
The determination of the glycemic index of isomaltulose hydrate should be conducted in

accordance with the ISO 26642:2010 standard, which provides a standardized methodology for

GI testing.[1][10][11][12]

1. Participant Selection:

Recruit at least 10 healthy adult participants.[2][7][13]

Participants should be non-smokers, have no known food allergies, and be between 18 and

35 years old.[12]

A mix of genders and ages within the specified range is recommended to ensure a

representative sample.[13]

2. Ethical Considerations:

Obtain informed consent from all participants before the study.

The study protocol must be approved by an institutional review board or ethics committee.

[12]

3. Study Design:

Employ a randomized crossover design.[5]

Each participant will be tested on three separate occasions, with a washout period of at least

one week between tests.
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The three test sessions will involve the consumption of the reference food (glucose), the

control food (sucrose), and the test food (isomaltulose hydrate).

4. Test Meal Preparation:

Reference Food: Prepare a solution containing 50 grams of anhydrous glucose dissolved in

250 mL of water.[7][12]

Control Food: Prepare a solution containing 50 grams of sucrose dissolved in 250 mL of

water.

Test Food: Prepare a solution containing 50 grams of available carbohydrate from

isomaltulose hydrate dissolved in 250 mL of water. The exact weight of isomaltulose
hydrate will need to be calculated to provide 50g of the pure carbohydrate.

5. Experimental Procedure:

Participants must fast for 10-12 hours overnight before each test session.[7][14]

On the morning of the test, collect a baseline fasting blood sample.

Participants should consume the assigned test meal within 12-15 minutes.[10][13]

Collect subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes after the start of

consumption.[5][7][14]

6. Blood Sample Analysis:

Analyze blood samples for plasma glucose concentration using a validated laboratory

method.

7. Data Analysis and GI Calculation:

For each participant, plot the blood glucose concentration against time for each of the three

test meals.

Calculate the incremental area under the curve (iAUC) for the blood glucose response for

each test meal, ignoring the area below the fasting baseline.[1][3][4]
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The GI for isomaltulose hydrate for each participant is calculated using the following

formula:

GI = (iAUC of Isomaltulose / iAUC of Glucose) x 100

The final GI of isomaltulose hydrate is the mean of the GI values from all participants.
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Caption: Workflow for Determining the Glycemic Index of Isomaltulose Hydrate.
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Caption: Simplified Signaling Pathway of Isomaltulose Metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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